molecular formula C9H7BrCl2O B1523650 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one CAS No. 651358-41-7

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one

Cat. No.: B1523650
CAS No.: 651358-41-7
M. Wt: 281.96 g/mol
InChI Key: QDXQRVMHTLDGOE-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrCl2O. It is a brominated ketone derivative, characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring. This compound is primarily used in research and development, particularly in the synthesis of various pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s carbonyl group can also participate in reduction and oxidation reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and chlorine atoms on the phenyl ring can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-(3,4-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQRVMHTLDGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695157
Record name 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651358-41-7
Record name 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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